2-Ethyl-2-(methylamino)butanenitrile
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Overview
Description
2-Ethyl-2-(methylamino)butanenitrile is an organic compound with the molecular formula C7H14N2 and a molecular weight of 126.2 g/mol It is a nitrile derivative, characterized by the presence of a cyano group (-CN) attached to a butane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethyl-2-(methylamino)butanenitrile typically involves the reaction of 2-ethylbutanenitrile with methylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and may require a catalyst to facilitate the process .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method ensures consistent product quality and higher yields. The reaction conditions, such as temperature and pressure, are optimized to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: 2-Ethyl-2-(methylamino)butanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or amides.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The cyano group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.
Substitution: Reagents like Grignard reagents or organolithium compounds facilitate substitution reactions.
Major Products:
Oxidation: Formation of oximes or amides.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted nitriles.
Scientific Research Applications
2-Ethyl-2-(methylamino)butanenitrile has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Ethyl-2-(methylamino)butanenitrile involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The cyano group plays a crucial role in these interactions, influencing the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
2-Methylbutanenitrile: Similar structure but lacks the methylamino group.
2-Ethylbutanenitrile: Similar backbone but lacks the methylamino group.
2-Methylamino-2-phenylbutanenitrile: Contains a phenyl group, adding aromatic properties.
Uniqueness: 2-Ethyl-2-(methylamino)butanenitrile is unique due to the presence of both an ethyl and a methylamino group, which confer distinct chemical properties and reactivity. This combination makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields .
Properties
IUPAC Name |
2-ethyl-2-(methylamino)butanenitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2/c1-4-7(5-2,6-8)9-3/h9H,4-5H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTYMOYWATLKXIY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)(C#N)NC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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